N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a benzodioxole carboxamide core linked to a piperidin-4-ylmethyl group substituted with a tetrahydro-2H-pyran-4-yl moiety.
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-19(15-1-2-17-18(11-15)25-13-24-17)20-12-14-3-7-21(8-4-14)16-5-9-23-10-6-16/h1-2,11,14,16H,3-10,12-13H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAZNMRAWRPYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety, a piperidine ring, and a tetrahydro-2H-pyran substituent. The molecular formula is , with a molecular weight of 320.39 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Phosphodiesterases (PDEs) : Preliminary studies suggest that the compound may inhibit specific PDE isoforms, which play critical roles in cellular signaling pathways related to inflammation and cell proliferation .
- Modulation of Neurotransmitter Receptors : The piperidine component is thought to interact with neurotransmitter receptors, potentially influencing cognitive functions and mood regulation .
Biological Activity and Pharmacological Effects
The compound has been evaluated for several pharmacological properties:
1. Anti-inflammatory Activity
This compound demonstrated significant anti-inflammatory effects in animal models. It was shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
2. Antitumor Potential
Research indicates that the compound exhibits selective cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCC (hepatocellular carcinoma). The mechanism appears to involve the induction of apoptosis through modulation of cell cycle-related proteins such as cyclin-dependent kinases (CDKs) .
3. Neuroprotective Effects
In studies involving models of cerebral ischemia, the compound showed promise in protecting neuronal cells from oxidative stress-induced damage. This effect was linked to the upregulation of neuroprotective signaling pathways, including AKT/GSK3β .
Case Studies
A few notable studies highlight the biological activity of this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Piperidine and Tetrahydropyran Modifications
Benzodioxole Substituent Variations
Pharmacological and Physical Properties
*Predicted using THP’s contribution to lipophilicity.
Key Differentiators of the Target Compound
THP-Piperidine Hybrid : The THP group enhances metabolic stability compared to simpler piperidine analogs (e.g., ) by shielding the amine from oxidative metabolism .
Methyl Linker : The –CH₂– spacer between piperidine and benzodioxole may improve conformational flexibility, aiding receptor binding .
Lack of Aromatic Substitutents : Unlike HSD-2 or CCG compounds, the absence of electron-donating groups on the benzodioxole may reduce off-target effects on COX-2 or kinases .
Preparation Methods
Dioxole Ring Formation
The benzodioxole scaffold is constructed from 3,4-dihydroxybenzoic acid (protocatechuic acid). Protection of the 1,2-diol groups is achieved using dichloromethane under basic conditions:
$$
\text{3,4-Dihydroxybenzoic acid} + \text{CH}2\text{Cl}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Benzo}[d]\text{dioxole-5-carboxylic acid}
$$
This method yields the dioxole ring with the carboxylic acid at position 5, as confirmed by $$^1\text{H NMR}$$ (δ 6.85–7.25 ppm, aromatic protons; δ 5.95 ppm, dioxole methylene).
Alternative Routes
- Directed Ortho Metalation : Starting from 2-bromo-1,3-dimethoxybenzene , lithiation at position 5 followed by carboxylation with CO$$_2$$ affords the carboxylic acid after deprotection.
- Oxidative Methods : MnO$$_2$$-mediated oxidation of 5-methylbenzo[d]dioxole introduces the carboxylic acid group, though yields are moderate (45–60%).
Synthesis of (1-(Tetrahydro-2H-Pyran-4-yl)Piperidin-4-yl)Methylamine
Piperidine-Tetrahydropyran Hybrid Formation
The amine component is synthesized via a Mannich reaction or reductive amination :
- Reductive Amination :
$$
\text{Tetrahydropyran-4-carbaldehyde} + \text{4-(Aminomethyl)piperidine} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{(1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methylamine}
$$
This route provides the secondary amine in 68% yield after purification by column chromatography (R$$f$$ = 0.35 in CH$$2$$Cl$$2$$:MeOH 9:1).
- Cyclization of Amino Alcohols :
Reacting 4-piperidinemethanol with tetrahydropyran-4-yl methanesulfonate in DMF at 80°C for 12 hours yields the tertiary amine, which is subsequently deprotected to the primary amine using HCl/EtOH.
Amide Coupling Reaction
Acid Chloride Method
Activation of the carboxylic acid as its acid chloride is a classical approach:
$$
\text{Benzo}[d]\text{dioxole-5-carboxylic acid} \xrightarrow{\text{SOCl}2, \text{reflux}} \text{Acid chloride} \xrightarrow{\text{Amine, Et}3\text{N}} \text{Target compound}
$$
Conditions :
Coupling Reagents
Modern methods employ HATU or EDCI/HOBt for enhanced efficiency:
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 89 | 98 |
| EDCI/HOBt | CH$$2$$Cl$$2$$ | 0–25 | 78 | 95 |
| DCC/DMAP | THF | 25 | 65 | 90 |
HATU-mediated coupling is preferred for its rapid kinetics and minimal racemization, though DMF removal poses challenges during workup.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- $$^1\text{H NMR (400 MHz, CDCl$$3$$): δ 1.45–1.65 (m, 4H, piperidine CH$$2$$), 2.30–2.50 (m, 2H, NCH$$2$$), 3.40–3.60 (m, 4H, tetrahydropyran OCH$$2$$), 6.85 (s, 1H, dioxole aromatic), 7.25 (s, 1H, dioxole aromatic).
- HRMS : [M+H]$$^+$$ calcd for C$${20}$$H$${27}$$N$$2$$O$$4$$: 383.1945; found: 383.1948.
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilization of the amine on Wang resin followed by on-resin coupling with the acid chloride achieves a 70% yield after cleavage (TFA/CH$$2$$Cl$$2$$), though scalability is limited.
Enzymatic Catalysis
Lipase-mediated amidation in tert-butanol at 40°C provides moderate enantioselectivity (ee = 85%), but reaction times exceed 72 hours.
Q & A
Q. What methodologies are recommended for optimizing the synthetic route of this compound?
The synthesis involves multi-step reactions, including coupling of the tetrahydro-2H-pyran-piperidine core with the benzo[d][1,3]dioxole-carboxamide moiety. Key steps:
- Amide bond formation : Use coupling agents like HATU or EDC/HOBt under inert conditions (e.g., dry DMF, 0–5°C) to minimize side reactions .
- Purification : Employ gradient flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC (C18 column, acetonitrile/water) to isolate intermediates .
- Yield optimization : Adjust stoichiometry (1.2–1.5 eq of nucleophile) and monitor reaction progress via TLC or LC-MS .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy : Compare / NMR spectra with computational predictions (e.g., ChemDraw) to confirm regiochemistry and stereochemistry .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., CHNO) with ≤ 3 ppm error .
- X-ray crystallography : Resolve crystal structures to confirm bond angles and spatial arrangement of the tetrahydro-2H-pyran and piperidine rings .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Receptor binding assays : Use radioligand displacement (e.g., -labeled competitors) to measure affinity for CNS targets like σ receptors or monoamine transporters .
- Enzyme inhibition : Perform kinetic assays (e.g., fluorogenic substrates) to assess IC values against enzymes like CYP450 isoforms .
- Cell viability : Test cytotoxicity in HEK293 or HepG2 cells using MTT assays (48–72 hr exposure, 1–100 µM concentration range) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Analog synthesis : Modify the tetrahydro-2H-pyran group (e.g., replace with tetrahydropyran-4-amine) or the benzo[d][1,3]dioxole substituent (e.g., introduce electron-withdrawing groups) .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding interactions (e.g., between the carboxamide and receptor residues) .
- Selectivity profiling : Screen against off-target panels (e.g., CEREP’s BioPrint®) to prioritize analogs with >10-fold selectivity .
Q. How should contradictory data in binding affinity assays be resolved?
- Purity verification : Re-analyze compound batches via HPLC (≥95% purity) to rule out impurities .
- Orthogonal assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm binding kinetics .
- Buffer optimization : Test pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to minimize nonspecific interactions .
Q. What in vivo models are appropriate for evaluating pharmacokinetics (PK) and efficacy?
- Rodent PK studies : Administer orally (10 mg/kg) and collect plasma samples at 0.5, 2, 6, and 24 hr for LC-MS/MS analysis (LLOQ: 1 ng/mL) .
- Blood-brain barrier (BBB) penetration : Measure brain/plasma ratio (≥0.3 indicates CNS penetration) in CD-1 mice .
- Disease models : Test in LPS-induced neuroinflammation (mice) or scopolamine-induced cognitive deficit (rats) with behavioral endpoints .
Q. What strategies mitigate metabolic instability of the benzo[d][1,3]dioxole moiety?
- Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via LC-HRMS to detect oxidative metabolites (e.g., catechol formation) .
- Structural stabilization : Introduce deuterium at vulnerable positions (e.g., C-5 of the dioxole ring) to slow CYP-mediated oxidation .
- Prodrug design : Mask the carboxamide as an ester or carbonate to enhance metabolic resistance .
Data Analysis & Technical Challenges
Q. How can researchers address low crystallinity in X-ray diffraction studies?
- Solubility optimization : Screen co-solvents (e.g., DMSO:EtOAc 1:4) and use vapor diffusion (sitting-drop method) .
- Cryo-protection : Add 20–25% glycerol to prevent ice formation during data collection .
- Synchrotron radiation : Utilize high-flux beams (e.g., Diamond Light Source) to resolve weak diffraction patterns .
Q. What computational tools predict off-target interactions for this compound?
- Docking simulations : Use AutoDock Vina or Glide to screen against the ChEMBL database .
- Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .
- Molecular dynamics (MD) : Simulate 100-ns trajectories in GROMACS to assess binding stability to σ-1 receptors .
Q. How can polypharmacology effects be systematically evaluated?
- Target profiling : Use KINOMEscan® to assess kinase inhibition at 1 µM .
- Pathway analysis : Integrate RNA-seq data (e.g., from treated SH-SY5Y cells) into Ingenuity Pathway Analysis (IPA) .
- Network pharmacology : Construct interaction networks using STRING-DB to identify synergistic or antagonistic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
